molecular formula C16H13BrN2O3S B2619971 5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}pyridine-3-carboxamide CAS No. 2309585-64-4

5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}pyridine-3-carboxamide

Cat. No.: B2619971
CAS No.: 2309585-64-4
M. Wt: 393.26
InChI Key: ZJEWVSMMIZYJRK-UHFFFAOYSA-N
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Description

5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom, a hydroxyethyl group, and a carboxamide group. The compound also contains a furan ring and a thiophene ring, which are heterocyclic structures known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the bromine atom, and the coupling of the furan and thiophene rings. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}pyridine-3-carboxamide lies in its combination of multiple heterocyclic rings and functional groups, which confer diverse chemical reactivity and potential biological activities. This structural complexity makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c17-11-6-10(7-18-8-11)16(21)19-9-12(20)13-3-4-14(22-13)15-2-1-5-23-15/h1-8,12,20H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEWVSMMIZYJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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